Odor Threshold: 2-Methylpyrazine is 150x More Potent than 2,6-Dimethylpyrazine
2-Methylpyrazine has a significantly lower odor threshold in water compared to its structural isomer, 2,6-Dimethylpyrazine [1]. This means it can be detected and perceived at much lower concentrations, making it a more efficient flavoring agent.
| Evidence Dimension | Odor Threshold in Water |
|---|---|
| Target Compound Data | 60 µg/L |
| Comparator Or Baseline | 2,6-Dimethylpyrazine: 9,000 µg/L |
| Quantified Difference | 150-fold lower (more potent) |
| Conditions | Odor threshold values in water; source: Leffingwell & Associates |
Why This Matters
This difference allows for a 150x reduction in usage levels to achieve the same sensory impact, directly affecting cost-in-use and formulation efficiency.
- [1] J. Food Sci. Table 3. 2024. Odor threshold values for 2-Methylpyrazine and 2,6-Dimethylpyrazine. View Source
